tert-Butyl 4-(1-hydroxypropyl)benzoate
Description
tert-Butyl 4-(1-hydroxypropyl)benzoate is a benzoate ester derivative featuring a tert-butyl ester group and a 1-hydroxypropyl substituent at the para position of the benzene ring. Its synthesis likely involves esterification of 4-(1-hydroxypropyl)benzoic acid with tert-butanol under acidic or enzymatic catalysis .
Properties
CAS No. |
149324-85-6 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl 4-(1-hydroxypropyl)benzoate |
InChI |
InChI=1S/C14H20O3/c1-5-12(15)10-6-8-11(9-7-10)13(16)17-14(2,3)4/h6-9,12,15H,5H2,1-4H3 |
InChI Key |
OQQYLOJNHKXRRZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |
Synonyms |
Benzoic acid, 4-(1-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate as co-initiators in resin cements. While these compounds differ in functional groups and applications, their comparison highlights critical substituent effects relevant to tert-Butyl 4-(1-hydroxypropyl)benzoate.
Reactivity and Degree of Conversion
Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC) in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate due to its superior electron-donating dimethylamino group, which enhances photoinitiation efficiency . In contrast, this compound lacks an amine group, suggesting lower inherent reactivity in free-radical polymerization.
Physical and Chemical Properties
Resins containing ethyl 4-(dimethylamino)benzoate demonstrate superior flexural strength and hardness compared to those with 2-(dimethylamino)ethyl methacrylate, attributed to the former’s balanced polarity and molecular rigidity . For this compound, the bulky tert-butyl group may reduce solubility in common organic solvents but enhance thermal stability, while the hydroxypropyl group could improve hydrophilicity.
Influence of Additives
Diphenyliodonium hexafluorophosphate (DPI) significantly improves the DC of resins containing 2-(dimethylamino)ethyl methacrylate, especially at higher amine concentrations, by accelerating radical generation . For this compound, the absence of an amine group implies that DPI’s effects would be negligible unless synergistic interactions with the hydroxyl group occur.
Data Table: Comparative Analysis of Benzoate Derivatives
Research Implications and Limitations
The evidence highlights the critical role of substituents in determining reactivity and physical properties. While ethyl 4-(dimethylamino)benzoate’s amine group drives efficiency, this compound’s performance would depend on its hydroxyl group’s ability to mediate interactions in resin systems. However, the lack of direct experimental data on the target compound necessitates further studies to validate these hypotheses.
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